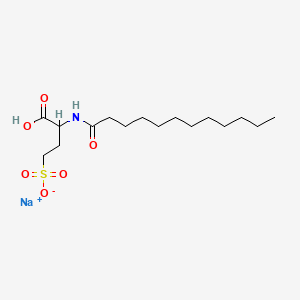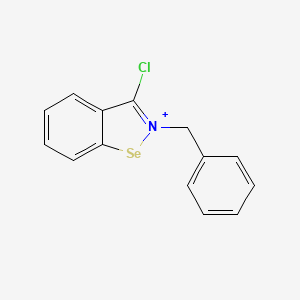
2-Benzyl-3-chloro-1,2lambda(5)-benzoselenazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-3-chloro-1,2lambda(5)-benzoselenazole is an organoselenium compound. Organoselenium compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The presence of selenium in the molecular structure often imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-chloro-1,2lambda(5)-benzoselenazole typically involves the reaction of benzyl chloride with a selenazole derivative under specific conditions. The reaction may require a catalyst and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis with purification steps like recrystallization or chromatography to ensure high purity. The scalability of the process is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The selenium atom in the compound can undergo oxidation, forming selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, thiols.
Major Products
The major products depend on the type of reaction. For example, oxidation may yield selenoxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 2-Benzyl-3-chloro-1,2lambda(5)-benzoselenazole can be used as a building block for more complex molecules. Its unique reactivity due to the selenium atom makes it valuable in creating novel compounds.
Biology and Medicine
Organoselenium compounds have been studied for their potential antioxidant and anticancer properties. The specific biological activities of this compound would require further research.
Industry
In materials science, such compounds can be used in the development of semiconductors and other advanced materials due to the unique properties imparted by selenium.
Mecanismo De Acción
The mechanism of action for 2-Benzyl-3-chloro-1,2lambda(5)-benzoselenazole would depend on its specific application. In biological systems, it might interact with cellular components through redox reactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzyl-3-chloro-1,2lambda(5)-benzothiazole: Similar structure but with sulfur instead of selenium.
2-Benzyl-3-chloro-1,2lambda(5)-benzoxazole: Similar structure but with oxygen instead of selenium.
Uniqueness
The presence of selenium in 2-Benzyl-3-chloro-1,2lambda(5)-benzoselenazole imparts unique chemical reactivity and potential biological activity compared to its sulfur and oxygen analogs.
Propiedades
Número CAS |
60940-55-8 |
|---|---|
Fórmula molecular |
C14H11ClNSe+ |
Peso molecular |
307.67 g/mol |
Nombre IUPAC |
2-benzyl-3-chloro-1,2-benzoselenazol-2-ium |
InChI |
InChI=1S/C14H11ClNSe/c15-14-12-8-4-5-9-13(12)17-16(14)10-11-6-2-1-3-7-11/h1-9H,10H2/q+1 |
Clave InChI |
AFZSZZYLFTXTDK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C[N+]2=C(C3=CC=CC=C3[Se]2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


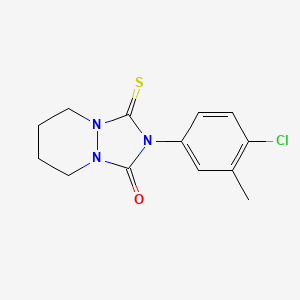
![2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride](/img/structure/B12691787.png)



![4-[3-(4-pyridin-2-ylpiperazin-1-yl)propanoylamino]benzamide;pentahydrate;tetrahydrochloride](/img/structure/B12691814.png)
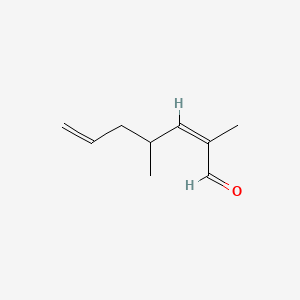
![3,3'-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol]](/img/structure/B12691823.png)
![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium chloride](/img/structure/B12691827.png)
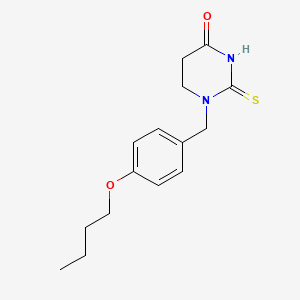

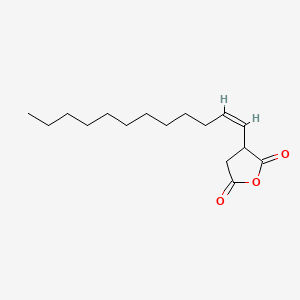
![ethyl 14-methyl-16-oxo-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaene-13-carboxylate](/img/structure/B12691850.png)
